molecular formula C10H11NS2 B1266793 Bis-thiophen-2-ylmethyl-amine CAS No. 58703-21-2

Bis-thiophen-2-ylmethyl-amine

Cat. No.: B1266793
CAS No.: 58703-21-2
M. Wt: 209.3 g/mol
InChI Key: RPLOKUQDTWODSZ-UHFFFAOYSA-N
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Description

Bis-thiophen-2-ylmethyl-amine is an organic compound with the molecular formula C10H11NS2. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis-thiophen-2-ylmethyl-amine can be synthesized through the amidation of carboxylic acids with primary amines. One effective method involves the use of N,N’-bis(thiophen-2-ylmethyl)oxalamide as a catalyst for the Goldberg amidation reaction . This reaction converts various functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides into the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic amidation of carboxylic acids. The process is optimized for high yields and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Bis-thiophen-2-ylmethyl-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Scientific Research Applications

Bis-thiophen-2-ylmethyl-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Thiophene: The parent compound, known for its aromaticity and stability.

    2-Thiophenemethanamine: A similar compound with a single thiophene ring.

    Thiophene-2-carboxamide: Another derivative with a carboxamide group.

Uniqueness: Bis-thiophen-2-ylmethyl-amine is unique due to its dual thiophene rings, which enhance its chemical reactivity and potential biological activities. This structural feature distinguishes it from other thiophene derivatives and contributes to its diverse applications in research and industry .

Properties

IUPAC Name

1-thiophen-2-yl-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLOKUQDTWODSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974228
Record name 1-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58703-21-2
Record name N-(2-Thienylmethyl)-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58703-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-2-Thenylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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